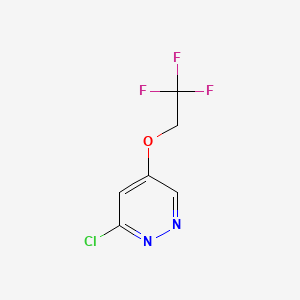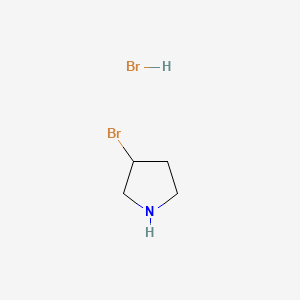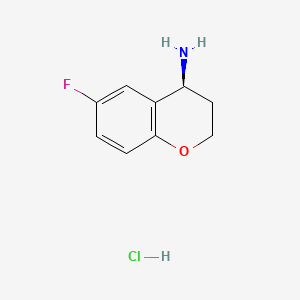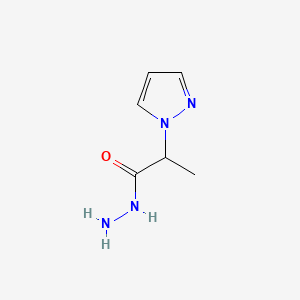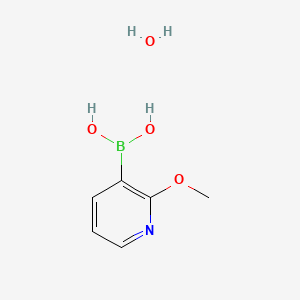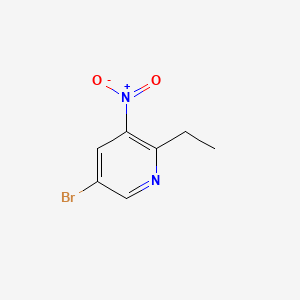
6-Aminomethyl-4-cyclobutyl-morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminomethyl-4-cyclobutyl-morpholin-3-one, also known as ABP-700, is a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mecanismo De Acción
6-Aminomethyl-4-cyclobutyl-morpholin-3-one binds to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. By binding to this receptor, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function. The exact mechanism of action of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is still under investigation, but it is believed to involve both allosteric modulation and direct activation of the receptor (Wang et al., 2016).
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on cognitive function and memory, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have other biochemical and physiological effects. For example, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been found to increase the release of acetylcholine and dopamine in the brain, which may contribute to its therapeutic effects (Liu et al., 2019). 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has also been shown to have anti-inflammatory effects in animal models of neuroinflammation (Kaufman et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one limitation of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is its relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, the effects of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one may be influenced by factors such as age, sex, and genetic background, which should be taken into account when designing experiments (Liu et al., 2019).
Direcciones Futuras
For research on 6-Aminomethyl-4-cyclobutyl-morpholin-3-one include its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders, its role in modulating the immune system, and further studies on its mechanism of action.
Métodos De Síntesis
The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one involves several steps, including the preparation of the starting material, the cyclobutyl morpholine ring, and the introduction of the amino and methyl groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been described in detail in a peer-reviewed publication (Wang et al., 2016).
Aplicaciones Científicas De Investigación
6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have potential therapeutic applications for various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been found to improve cognitive function and memory in animal models of Alzheimer's disease (Buccafusco et al., 2018). In addition, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression (Liu et al., 2019).
Propiedades
Número CAS |
1217274-16-2 |
|---|---|
Nombre del producto |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.239 |
Nombre IUPAC |
6-(aminomethyl)-4-cyclobutylmorpholin-3-one |
InChI |
InChI=1S/C9H16N2O2/c10-4-8-5-11(7-2-1-3-7)9(12)6-13-8/h7-8H,1-6,10H2 |
Clave InChI |
IRHBWDVFKYUCRN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CC(OCC2=O)CN |
Sinónimos |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



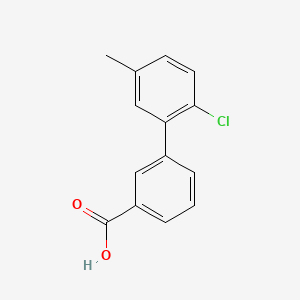
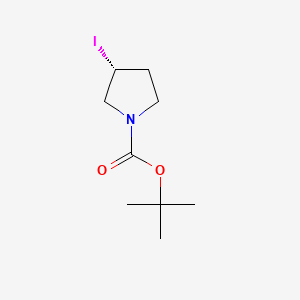
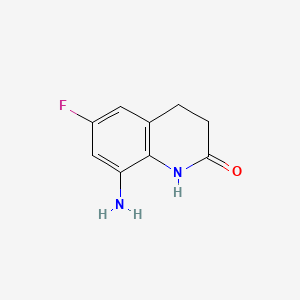
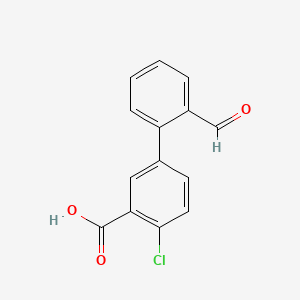
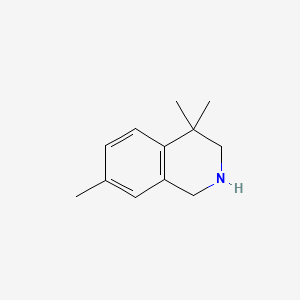
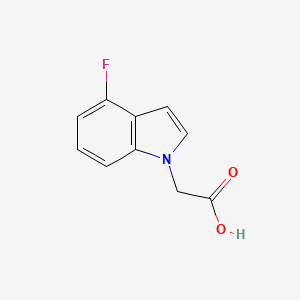
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)
